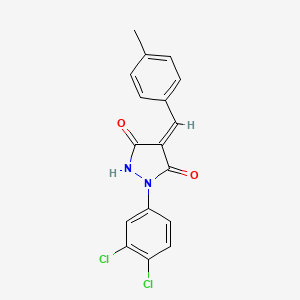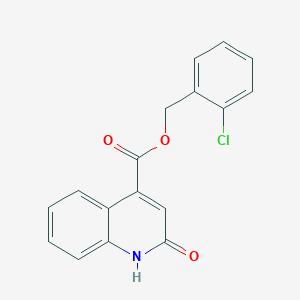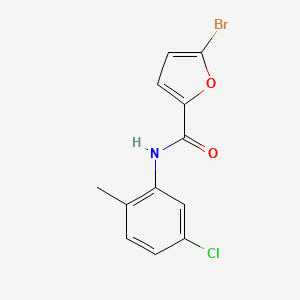
1-(3,4-dichlorophenyl)-4-(4-methylbenzylidene)-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dichlorophenyl)-4-(4-methylbenzylidene)-3,5-pyrazolidinedione, also known as rofecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that was used to treat pain and inflammation. It was developed by Merck & Co. and was marketed under the brand name Vioxx. However, in 2004, it was withdrawn from the market due to safety concerns.
Mecanismo De Acción
Rofecoxib works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are mediators of pain and inflammation. By inhibiting COX-2, 1-(3,4-dichlorophenyl)-4-(4-methylbenzylidene)-3,5-pyrazolidinedione reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Rofecoxib has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in various animal models of disease. It has also been shown to reduce the production of inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rofecoxib has several advantages as a research tool. It is highly selective for COX-2, which allows researchers to study the specific effects of inhibiting this enzyme. It also has a long half-life, which makes it suitable for use in long-term studies. However, 1-(3,4-dichlorophenyl)-4-(4-methylbenzylidene)-3,5-pyrazolidinedione has several limitations. It has been shown to have cardiovascular side effects, which may limit its use in certain studies. It is also no longer commercially available, which may make it difficult to obtain for research purposes.
Direcciones Futuras
There are several potential future directions for research involving 1-(3,4-dichlorophenyl)-4-(4-methylbenzylidene)-3,5-pyrazolidinedione. One area of interest is in the development of new COX-2 inhibitors with improved safety profiles. Another area of interest is in the use of this compound as a tool to study the role of COX-2 in various disease processes. Finally, this compound may also have potential as a treatment for certain types of cancer, although more research is needed in this area.
Métodos De Síntesis
The synthesis of 1-(3,4-dichlorophenyl)-4-(4-methylbenzylidene)-3,5-pyrazolidinedione involves a multi-step process. The starting material is 3,4-dichloroaniline, which is reacted with acetic anhydride to form 3,4-dichloroacetanilide. This compound is then reacted with 4-methylbenzaldehyde to form 4-(4-methylbenzylidene)-3,4-dichloroacetanilide. The final step involves the cyclization of this compound with hydrazine to form this compound.
Aplicaciones Científicas De Investigación
Rofecoxib has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in various preclinical and clinical studies to investigate its potential therapeutic applications. For example, it has been studied for its efficacy in treating osteoarthritis, rheumatoid arthritis, and acute pain.
Propiedades
IUPAC Name |
(4E)-1-(3,4-dichlorophenyl)-4-[(4-methylphenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-10-2-4-11(5-3-10)8-13-16(22)20-21(17(13)23)12-6-7-14(18)15(19)9-12/h2-9H,1H3,(H,20,22)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWDUQYATVSXDO-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-allyl-5-{[(2,4-dichlorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5889463.png)
![2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5889468.png)
![4-allyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5889475.png)




![1-(4-methylphenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B5889533.png)
![(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)formamide](/img/structure/B5889540.png)

![N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5889558.png)

